(E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[4-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]-2-methoxyphenoxy]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S2/c1-30-22-13-17(9-10-21(22)31-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)23-8-5-11-32-23/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJDHZJMOOFLZ-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include multiple functional groups such as a cyano group, methoxyphenoxy moiety, and thiophene-thiazole systems. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with structurally similar compounds.

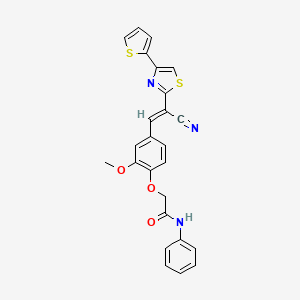

Chemical Structure

The compound can be depicted as follows:

This structure suggests various reactivity patterns due to the presence of functional groups. The cyano group is known for participating in nucleophilic addition reactions, while the thiazole and thiophene rings can undergo electrophilic substitutions. The amide bond in N-phenylacetamide is susceptible to hydrolysis under acidic or basic conditions.

Anticancer Potential

Research into compounds with similar structures indicates potential anticancer properties. For example, thiazole and thiophene derivatives have been shown to exhibit significant activity against various cancer cell lines. These compounds often inhibit specific enzymes or pathways involved in tumor progression.

Case Studies

- Thiazole Derivatives : A study highlighted that thiazole-containing compounds demonstrated notable cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction .

- Thiophene-Based Compounds : Compounds incorporating thiophene exhibited anti-proliferative effects in lung cancer models, attributed to their ability to interfere with cell cycle progression .

Anti-inflammatory Activity

The presence of the amide bond suggests that this compound may also exhibit anti-inflammatory properties. Compounds similar in structure have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Research Findings

- A series of thiazole derivatives showed strong inhibition of COX enzymes, leading to reduced inflammation in animal models .

- The structure-activity relationship (SAR) studies indicated that specific substitutions enhance anti-inflammatory efficacy, which could be applicable to the target compound .

Antimicrobial Activity

Compounds with thiazole and thiophene rings have been associated with antimicrobial properties. The biological activity against various pathogens suggests that this compound may also possess similar effects.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative | Contains thiazole ring | Antimicrobial |

| Thiophene-Based Compound | Contains thiophene ring | Anticancer |

| (E)-2-(...) | Contains cyano, thiazole, thiophene | Potentially diverse |

This comparison highlights the unique combination of functional groups in This compound , suggesting distinct pharmacological profiles not found in simpler analogs.

While specific mechanisms for (E)-2-(...) are not yet fully elucidated, insights can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cancer metabolism and inflammation.

- Cell Cycle Interference : Some derivatives disrupt cell cycle progression, leading to increased apoptosis in cancer cells.

Future Directions

Further research is essential to determine the exact biological mechanisms and therapeutic potentials of this compound. Investigations should include:

- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.

- In vivo Models : Evaluating anti-inflammatory and antimicrobial efficacy in animal models.

- Molecular Docking Studies : Understanding binding interactions with target proteins.

Comparison with Similar Compounds

Quinazolinone Thioacetamide Derivatives ()

Compounds 5–10 in share the N-phenylacetamide group but incorporate a quinazolinone-sulfamoylphenyl core instead of the thiophene-thiazolyl system. Key comparisons include:

| Parameter | Target Compound | Quinazolinone Derivatives (e.g., Compound 8) |

|---|---|---|

| Molecular Formula | CₙHₘN₃O₂S₂ (exact formula inferred) | C₂₃H₂₀N₄O₄S₂ |

| Molecular Weight | ~450–500 g/mol (estimated) | 480.55 g/mol |

| Key Functional Groups | Thiophene-thiazolyl, cyano-vinyl | Quinazolinone, sulfamoylphenyl |

| Melting Point | Not reported | 251.5–315.5°C |

| Synthetic Yield | Not reported | 68–91% |

Key Findings :

- The quinazolinone derivatives exhibit higher melting points (251–315°C), suggesting greater crystallinity compared to the target compound’s likely amorphous solid state.

- The sulfamoyl group in quinazolinones may enhance hydrogen bonding vs. the target’s thiophene-thiazolyl system, which prioritizes π-π stacking .

Thiazolidinone Acetamide Derivatives ()

The compound 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide shares the N-phenylacetamide group but replaces the thiazol ring with a thiazolidinone core:

| Parameter | Target Compound | Thiazolidinone Derivative |

|---|---|---|

| Molecular Formula | CₙHₘN₃O₂S₂ | C₁₇H₁₅N₃O₃S |

| Molecular Weight | ~450–500 g/mol | 341.4 g/mol |

| Key Functional Groups | Thiophene-thiazolyl, cyano-vinyl | Thiazolidinone, 4-hydroxyphenylimino |

| Tautomerism | Not observed | Exists as thione tautomer (confirmed by IR) |

Key Findings :

- The thiazolidinone’s 4-hydroxyphenylimino group introduces polarity, contrasting with the target’s methoxyphenoxy linker.

- The target’s cyano-vinyl group likely enhances electron-withdrawing effects, which could improve charge transport in optoelectronic applications compared to the thiazolidinone derivative .

Triazole-Thione Derivatives ()

Compounds 7–9 in feature 1,2,4-triazole-thione cores and phenylsulfonyl groups. While structurally distinct, their synthesis and characterization methodologies provide insights:

| Parameter | Target Compound | Triazole-Thione Derivatives |

|---|---|---|

| Synthesis Method | Likely Suzuki coupling or Knoevenagel condensation | Nucleophilic addition and cyclization |

| Key Spectral Data | Expected IR: C≡N (~2200 cm⁻¹), C=S (~1250 cm⁻¹) | IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |

| Tautomerism | Not applicable | Exists as thione tautomer (no S-H band) |

Key Findings :

- Both classes utilize C=S groups, but the target’s cyano-vinyl group introduces additional IR bands (~2200 cm⁻¹) absent in triazole-thiones.

Q & A

Q. How to troubleshoot low yields in the final condensation step?

- Methodological Answer :

- Stoichiometry : Ensure a 1.5:1 molar ratio of cyanoacetamide to aldehyde to drive equilibrium .

- By-product Removal : Use activated charcoal or silica gel column chromatography to eliminate polymeric side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.